molecular formula C22H29N3O B5570594 (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol

Cat. No.: B5570594
M. Wt: 351.5 g/mol
InChI Key: BCAFCEDGTBKYJD-ZHRRBRCNSA-N
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Description

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.231062557 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

The discovery of antimycobacterial spiro-piperidin-4-ones, which involve a stereoselective synthesis process, highlights the potential of piperidine derivatives in combating Mycobacterium tuberculosis. These compounds, including variations with significant in vitro and in vivo activity against different strains of Mycobacterium tuberculosis, suggest the potential of structurally similar compounds in antimycobacterial research and therapy (Kumar et al., 2008).

Cancer Research

Compounds with pyrimidine-piperazine-chromene and -quinoline conjugates have shown significant anti-proliferative activities against human breast cancer cell lines, indicating their potential in cancer research. The synthesis and evaluation of these compounds, including their structure-activity relationship, suggest a promising avenue for developing new therapeutic agents (Parveen et al., 2017).

Histamine Receptor Ligands

The study of 2-aminopyrimidines as histamine H3 receptor ligands presents another potential application. These compounds, particularly those with high hH3R affinity and receptor subtype selectivity, offer insights into the development of treatments for neurological disorders, showcasing the versatility of pyrimidine derivatives in drug discovery (Sadek et al., 2014).

Muscarinic Receptor Antagonists

Research into muscarinic M3 receptor antagonists, such as the discovery of compounds with high selectivity for M3 over M2 receptors, underlines the importance of these molecules in developing treatments for respiratory disorders. The structural optimization leading to compounds with potent antagonistic activity against acetylcholine-induced responses in rat trachea provides a pathway for therapeutic applications in obstructive airway disease (Mitsuya et al., 1999).

Advanced Building Blocks for Drug Discovery

The design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine as advanced building blocks for drug discovery highlight the potential of such compounds in medicinal chemistry. The increased size and conformational flexibility of these isosteres compared to parent heterocycles offer novel avenues for lead optimization in drug development projects (Feskov et al., 2019).

Properties

IUPAC Name

(3R,4R)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-16-14-25(12-11-22(16,26)19-9-6-10-19)15-21-23-17(2)13-20(24-21)18-7-4-3-5-8-18/h3-5,7-8,13,16,19,26H,6,9-12,14-15H2,1-2H3/t16-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAFCEDGTBKYJD-ZHRRBRCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCC2)O)CC3=NC(=CC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCC2)O)CC3=NC(=CC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.